

(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin doseresponse curve troubleshooting

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Compound of Interest

(d(CH2)51,Tyr(Me)2,Arg8)Vasopressin

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Technical Support Center: (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the vasopressin V1A receptor antagonist, (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin.

Introduction to (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin

(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin is a selective antagonist of the vasopressin V1A receptor.[1] It functions by competitively blocking the binding of the endogenous agonist, Arginine Vasopressin (AVP), to the V1A receptor. This inhibition prevents the activation of the Gq signaling pathway, which would otherwise lead to an increase in intracellular calcium concentration.

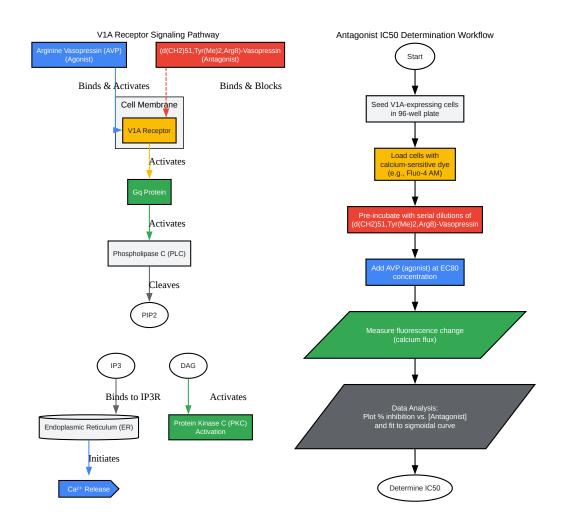
Key Characteristics:



Property	Value	Reference
Target	Vasopressin V1A Receptor	[1]
Activity	Competitive Antagonist	[2]
IC50 (vs. Vasopressin)	5 nM	
IC50 (vs. Oxytocin)	30 nM	
Molecular Weight	1151.38 g/mol	
Solubility	Soluble to 2 mg/mL in water	

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the V1A receptor signaling pathway and a typical experimental workflow for determining the IC50 of an antagonist.





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References

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